3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine
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Overview
Description
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H12N2. It is a derivative of imidazo[1,5-a]pyridine, characterized by the presence of a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 3-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine: Similar structure but different position of the nitrogen atom in the ring.
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid: Contains an additional carboxylic acid group.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting chemical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
79607-17-3 |
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Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H12N2/c1-7-9-6-8-4-2-3-5-10(7)8/h6H,2-5H2,1H3 |
InChI Key |
LJTYKMPLGYWQQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1CCCC2 |
Purity |
95 |
Origin of Product |
United States |
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